2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

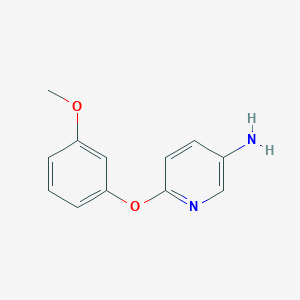

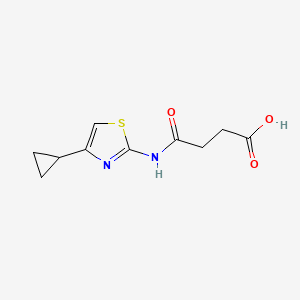

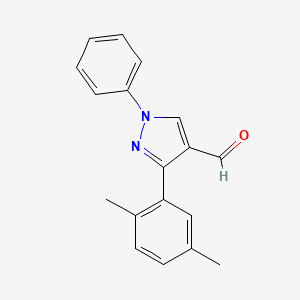

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine, or 2-Amino-4-chloro-5-chlorobenzimidazole, is a heterocyclic amine that has been used in a variety of scientific research applications. It is an aromatic compound with a molecular formula of C7H5Cl2N3 and a molecular weight of 194.05 g/mol. The compound is soluble in water and organic solvents, and has a melting point of 263-264 °C. Its structure consists of a benzimidazole ring, two chlorine atoms, and an amine group.

Scientific Research Applications

Synthesis and Biological Activity 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine derivatives have been synthesized and explored for various biological activities, indicating their potential in scientific research beyond their primary structure. Their chemical synthesis involves reactions that yield significant hypertensive effects, showcasing their relevance in studying antihypertensive agents. This synthesis process employs techniques such as 1H NMR, 13C NMR, and FT-IR spectroscopy to identify compounds, highlighting the compound's utility in pharmacological research focused on hypertension management (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Genotoxic Properties Research on benzimidazole derivatives, including structures similar to 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine, has revealed their antimicrobial and genotoxic properties. These studies contribute to understanding the compound's potential in developing new antimicrobial agents and evaluating genotoxic effects, providing insights into their safety and efficacy in medical applications (Benvenuti et al., 1997).

Antihypertensive Activity The compound and its derivatives have been assessed for antihypertensive activity, showing significant potential in this area. Such studies involve evaluating the compound's effect on blood pressure, utilizing animal models to understand its pharmacological profile. This research underscores the compound's relevance in developing new therapeutic agents for hypertension, a major cardiovascular disease risk factor (Sharma, Kohli, & Sharma, 2010).

Insecticidal Activity Beyond pharmacological applications, the compound and its derivatives have been explored for insecticidal activity. Research in this area has led to the synthesis of novel heterocyclic compounds with promising results against common pests, demonstrating the compound's potential in agricultural and public health applications to control insect populations and mitigate vector-borne diseases (Sharma & Jain, 2013).

properties

IUPAC Name |

2-(4-amino-3-chlorophenyl)-4-chloro-1H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4/c14-7-5-6(1-2-8(7)16)13-18-10-4-3-9(17)11(15)12(10)19-13/h1-5H,16-17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWVNNRTBTYKMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(N2)C=CC(=C3Cl)N)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356834 |

Source

|

| Record name | 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine | |

CAS RN |

293762-50-2 |

Source

|

| Record name | 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)